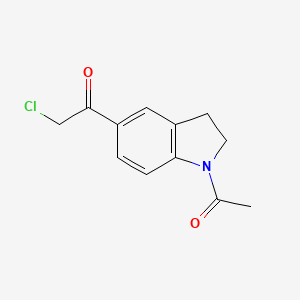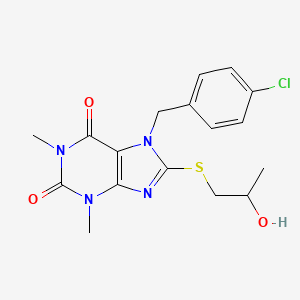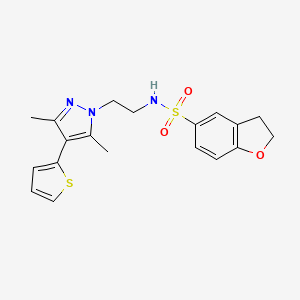![molecular formula C22H22N4O2S B2428659 N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286710-24-4](/img/structure/B2428659.png)
N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a compound that has been synthesized and characterized . It is a white solid with a molecular weight of 202.26 .
Synthesis Analysis
The compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthesis process was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Molecular Structure Analysis
The molecular structure of the compound was analyzed and characterized using 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The compound was obtained in the reaction between tryptamine and naproxen . The reaction was fully analyzed and characterized .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 202.26 . The compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications
Potential Cannabinoid Receptor Activity
Compounds similar to N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide, specifically thiazolylindoles, have been identified for the first time in Germany with potential cannabinoid receptor activity. This activity was explored through mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data (Westphal et al., 2015).
Synthesis and Characterization
The synthesis and characterization of related thiazole and indole derivatives have been reported. These include the synthesis of thiazole derivatives containing the indole moiety bearing azetidine ring, which were characterized by various spectroscopic methods. Such compounds have shown promise in antimicrobial activity (Muralikrishna et al., 2014).
Anti-bacterial Evaluation
Novel thiadiazole derivatives bearing semicarbazone moieties, structurally related to the compound of interest, have been synthesized and evaluated for their anti-bacterial activities. These compounds showed significant efficacy against specific bacterial strains (Wan et al., 2018).
Novel Compounds Synthesis
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were evaluated for their analgesic and anti-inflammatory activities, showing promise as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).
Anticancer Activity
Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide have been designed and synthesized, targeting the epidemal growth factor receptor (EGFR) as potential anticancer agents. They demonstrated potent anticancer activities against various cancer cell lines (Zhang et al., 2017).
Mechanism of Action
Target of Action
The compound, N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, is a derivative of two important molecules: tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body, with serotonin being one of the most important signaling hormones . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes involved in rapid physiological responses .
Mode of Action
Given its derivation from naproxen, it may involve blocking arachidonate binding to competitively inhibit both cox isoenzymes, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
The compound may affect the biochemical pathway involving the conversion of arachidonic acid to prostaglandin G, a process catalyzed by COX-1 and COX-2 . This pathway is crucial for the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .
Result of Action
Given its derivation from naproxen, it may have analgesic and anti-inflammatory effects . Furthermore, the compound may have potential antiviral activity, as suggested by the broad-spectrum antiviral activity of naproxen .
Safety and Hazards
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-28-16-6-7-19-20(10-16)29-22(25-19)26-12-15(13-26)21(27)23-9-8-14-11-24-18-5-3-2-4-17(14)18/h2-7,10-11,15,24H,8-9,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYWCWKEXNHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol](/img/structure/B2428578.png)
![N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2428581.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2428583.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2428584.png)

![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)

![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2428589.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2428592.png)

![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2428598.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2428599.png)